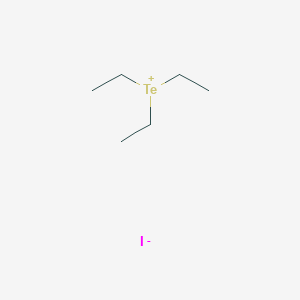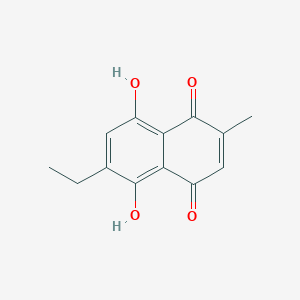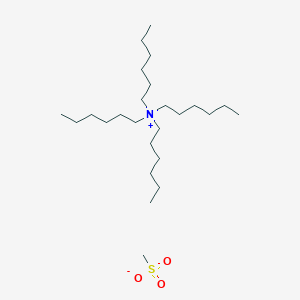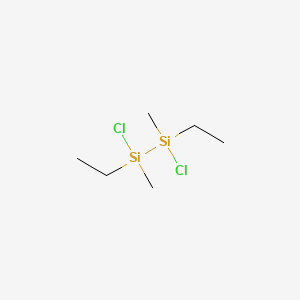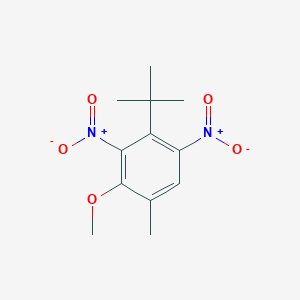
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with various functional groups, including tert-butyl, methoxy, methyl, and dinitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- typically involves multiple steps. One common approach is the nitration of a precursor compound, such as 2-(1,1-dimethylethyl)-4-methoxy-5-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Depending on the electrophile used, various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,4-bis(1,1-dimethylethyl)- .
- Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)- .
Uniqueness
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is unique due to the specific combination of functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
99758-79-9 |
|---|---|
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
4-tert-butyl-2-methoxy-1-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-6-8(13(15)16)9(12(2,3)4)10(14(17)18)11(7)19-5/h6H,1-5H3 |
Clé InChI |
YHFKPMJWBHTUDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
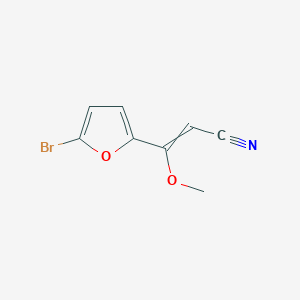
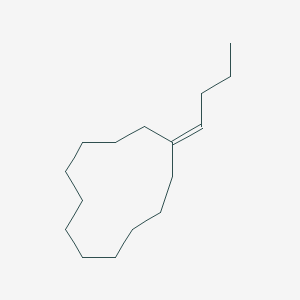

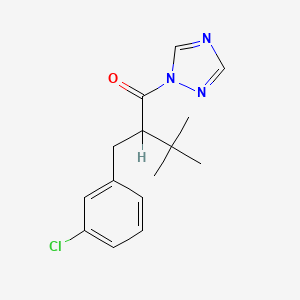
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
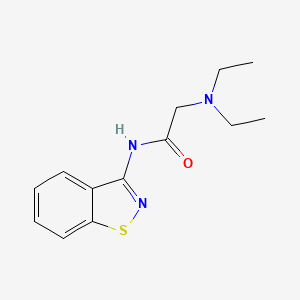
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
